4-methyl-3-(pentafluoroethyl)-1H-pyrazole

Description

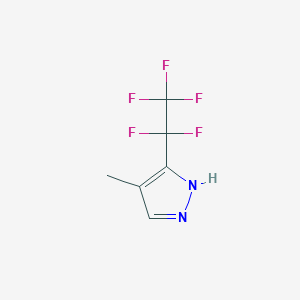

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2/c1-3-2-12-13-4(3)5(7,8)6(9,10)11/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJIFIZGIKIZHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the anticipated , a novel heterocyclic compound with potential applications in medicinal and agrochemical research. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related fluorinated pyrazoles, established principles of physical organic chemistry, and state-of-the-art in silico prediction methodologies. We will explore the structural and electronic characteristics, predict key physicochemical parameters, and provide detailed, field-proven experimental protocols for their empirical determination. The causal relationships between the unique structural motifs—the pyrazole core, the methyl group, and the pentafluoroethyl substituent—and the resulting properties are a central focus, offering insights for the rational design of future pyrazole-based compounds.

Introduction: The Significance of Fluorinated Pyrazoles

Pyrazoles are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine-containing substituents can dramatically alter the physicochemical and, consequently, the pharmacokinetic and pharmacodynamic profile of a molecule.[3][4] Fluorination is known to modulate properties such as:

-

Lipophilicity: Generally increasing the molecule's affinity for nonpolar environments, which can enhance membrane permeability.[3]

-

Metabolic Stability: The strength of the C-F bond often makes fluorinated compounds more resistant to metabolic degradation.[4]

-

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced interactions with biological targets.[4]

-

pKa: The strong electron-withdrawing nature of fluoroalkyl groups can significantly lower the pKa of nearby acidic or basic centers.[4]

The subject of this guide, 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, combines the established pyrazole scaffold with a lipophilic and electron-withdrawing pentafluoroethyl group, alongside a methyl group that can influence both sterics and electronics. Understanding the interplay of these structural features is critical for predicting its behavior in biological systems.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is a thorough understanding of its structure and the resulting physicochemical properties.

Molecular Structure and Isomerism

The structure of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is presented below. A key feature of N-unsubstituted pyrazoles is the potential for prototropic tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms.[5] This equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring.

Figure 1: Structure of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 4-methyl-3-(pentafluoroethyl)-1H-pyrazole. These values are estimated based on data from structurally similar compounds and established computational models.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₆H₅F₅N₂ | - |

| Molecular Weight | 212.11 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 70-90 | Solid at room temperature is expected. The presence of the polar pyrazole ring and potential for hydrogen bonding suggests a crystalline solid. The exact value is difficult to predict without experimental data. For comparison, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200-201°C, though the carboxylic acid group significantly influences this.[6] |

| Boiling Point (°C) | ~200-220 (at 760 mmHg) | Estimated based on the molecular weight and polarity. Likely to be a high-boiling liquid or a low-melting solid. |

| logP (Octanol/Water) | 2.5 - 3.5 | The pentafluoroethyl group is highly lipophilic, which will be the dominant contributor to a positive logP value. The methyl group also contributes to lipophilicity. This is a critical parameter for predicting membrane permeability and oral bioavailability.[7][8] For a related compound, 1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole, the predicted logP is 3.24.[9] |

| pKa (acidic) | ~12-14 | The N-H proton of the pyrazole ring is weakly acidic. The electron-withdrawing pentafluoroethyl group will lower this pKa compared to unsubstituted pyrazole.[5] |

| pKa (basic) | ~0-1 | The pyridine-like nitrogen is weakly basic. The strong electron-withdrawing effect of the pentafluoroethyl group will significantly reduce its basicity compared to unsubstituted pyrazole (pKa ~2.5).[5] |

| Water Solubility | Low to Moderate | The polar pyrazole ring can engage in hydrogen bonding with water, but the large, hydrophobic pentafluoroethyl group will likely limit aqueous solubility. The overall solubility will be a balance of these opposing factors. Fluorination can sometimes surprisingly improve solubility.[10] |

Experimental Determination of Physicochemical Properties

The following section details robust, validated protocols for the experimental determination of the key .

Determination of Lipophilicity (logP)

Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][7] The shake-flask method is the traditional approach, but HPLC-based methods are often faster and require less material.[11]

Experimental Workflow: HPLC-based logP Determination

Figure 2: Workflow for HPLC-based logP determination.

Step-by-Step Protocol:

-

Preparation of Standards and Sample:

-

Select a set of 5-7 commercially available compounds with known logP values that bracket the expected logP of the target compound.

-

Prepare individual stock solutions of the standards and the target compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

HPLC Analysis:

-

Equilibrate a reverse-phase C18 HPLC column with a mobile phase of methanol and water at a specific ratio (e.g., 70:30 v/v).[11]

-

Inject each standard and the target compound individually.

-

Record the retention time (t_R) for each compound and the void time (t_0), which is the retention time of a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.

-

Determine the log(k) of the target compound and use the calibration curve to interpolate its logP value.

-

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical factor for drug absorption and distribution. The shake-flask method is a reliable technique for determining thermodynamic solubility.

Step-by-Step Protocol:

-

Add an excess amount of solid 4-methyl-3-(pentafluoroethyl)-1H-pyrazole to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a calibrated analytical technique such as HPLC-UV or LC-MS.

Determination of pKa

Rationale: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. Potentiometric titration is a classic and accurate method for pKa determination.

Experimental Workflow: Potentiometric Titration

Figure 3: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol may be necessary if the aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

To determine the basic pKa, perform a back-titration with a standardized strong acid (e.g., 0.1 M HCl).

-

Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized (the half-equivalence point).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole C-H proton, the N-H proton (which may be broad due to exchange), and the methyl group protons. The chemical shift of the pyrazole C-H will be influenced by the adjacent methyl and pentafluoroethyl groups. The methyl group will appear as a singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the three pyrazole ring carbons, the methyl carbon, and the two carbons of the pentafluoroethyl group. The carbons of the pentafluoroethyl group will exhibit characteristic splitting patterns due to coupling with fluorine.[12]

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The pentafluoroethyl group is expected to show two multiplets: one for the -CF₂- group and one for the -CF₃ group, with coupling between them.[13]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) can be employed. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be readily observable. Common fragmentation patterns for pyrazoles include the loss of HCN and N₂.[14][15] The presence of the pentafluoroethyl group will lead to characteristic fragmentation pathways involving the loss of fluorine-containing radicals.

Conclusion and Future Directions

This technical guide has outlined the predicted and provided a roadmap for their experimental determination. The presence of the pentafluoroethyl group is anticipated to confer high lipophilicity and metabolic stability, making this and related compounds promising candidates for drug discovery and agrochemical development. Empirical validation of the predicted properties is a critical next step. Further studies should also include in vitro ADME assays to assess metabolic stability in liver microsomes and cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). The insights gained from a thorough physicochemical characterization will be invaluable for guiding the optimization of this promising chemical scaffold.

References

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).

- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018).

- Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2020).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).

- Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors. (2013). PubMed.

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PMC - NIH.

- Lipophilicity Parameters of Analyzed Compounds with the log P Values... (2018).

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2005).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Selective Incorporation of Fluorine in Pyrazoles. (2025).

- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2021). University of Mississippi eGrove.

- 1-METHYL-3-(PERFLUOROETHYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Fluorochem.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies.

- 4-Methylpyrazole-3-carboxylic acid. PubChem.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). Wiley Online Library.

- Pyrazole synthesis. Organic Chemistry Portal.

- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (2022).

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018).

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Thermodynamic Stability & Molecular Architecture of 4-Methyl-3-(pentafluoroethyl)-1H-pyrazole

Executive Summary

The compound 4-methyl-3-(pentafluoroethyl)-1H-pyrazole represents a critical fluorinated heterocyclic scaffold, widely utilized in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and pharmaceutical agents. Its thermodynamic profile is defined by the interplay between the electron-withdrawing pentafluoroethyl (

The core thermodynamic feature of this molecule is its tautomeric equilibrium , which is heavily biased by the "fluorine effect," influencing both its solid-state packing and solution-phase reactivity. This guide details the mechanistic underpinnings of this stability and provides validated protocols for its characterization.

Molecular Architecture & Electronic Properties

The Fluorine Effect

The stability of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is governed by the specific electronic environment created by the pentafluoroethyl group. Unlike a simple methyl group, the

-

Bond Strength: The C-F bonds are among the strongest in organic chemistry (~116 kcal/mol), conferring exceptional resistance to metabolic and oxidative degradation.[1]

-

Dipole Moment: The strong dipole of the

group influences the electron density of the pyrazole ring, reducing the basicity of the adjacent nitrogen and increasing the acidity of the N-H proton.

Steric vs. Electronic Modulation

The 4-methyl group provides a steric anchor that, while electronically subtle (weak inductive donor), restricts rotation in downstream coupling reactions (e.g., amide formation in SDHIs).[1] The juxtaposition of a bulky

Thermodynamic Profile: Tautomerism & Phase Behavior

Annular Tautomerism

The most critical thermodynamic variable for 1H-pyrazoles is annular tautomerism —the migration of the proton between N1 and N2. For 3,4-disubstituted pyrazoles, this equilibrium determines the major species in solution.

The Equilibrium:

-

Thermodynamic Preference: In the gas phase and non-polar solvents, the 3-(pentafluoroethyl) tautomer is generally thermodynamically preferred. This preference arises because the electron-withdrawing

group destabilizes the adjacent N-H bond (inductive effect) less when the proton is on the distal nitrogen (N1 relative to C3). Additionally, this arrangement minimizes dipole-dipole repulsion between the lone pair of the pyridine-like nitrogen and the fluorine atoms. -

Solvent Dependence: In polar protic solvents (e.g., MeOH, Water), hydrogen bonding can stabilize the 5-isomer, shifting the equilibrium constant (

) closer to unity.

Visualization of Tautomeric Shift

The following diagram illustrates the tautomeric equilibrium and the electronic vectors influencing stability.

Caption: Thermodynamic equilibrium between 3- and 5-substituted tautomers. The green arrow indicates the driving force toward the 3-isomer in standard conditions.

Physicochemical Constants (Estimated & Analog-Derived)

While exact proprietary data varies by crystal form, the following range is established based on structural analogs (e.g., 3-trifluoromethyl-4-methylpyrazole):

| Property | Value / Range | Rationale |

| Melting Point | 40°C – 90°C | H-bonding (dimer formation) raises MP, but |

| Boiling Point | ~210°C (at 760 mmHg) | Extrapolated from 4-methylpyrazole (206°C) + fluorination effect. |

| pKa (Acidity) | 10.5 – 11.5 | |

| LogP | ~2.8 – 3.2 | High lipophilicity due to the perfluoroalkyl chain. |

Chemical Stability & Reactivity[2]

Thermal Decomposition

Fluorinated pyrazoles exhibit exceptional thermal stability.

-

Decomposition Onset: Typically

. -

Mechanism: The pyrazole ring is aromatic and resistant to homolytic cleavage. Decomposition usually requires temperatures sufficient to break the C-N bonds or degrade the perfluoroalkyl chain (often

for PTFE-like stability). -

Safety Note: Thermal decomposition of perfluoroalkyl compounds releases toxic gases (e.g., PFIB, HF) and requires rigorous ventilation.

Hydrolytic & Oxidative Stability[1]

-

Hydrolysis: The molecule is hydrolytically stable across the pH range (1–13). The C-F bonds shield the alkyl chain from nucleophilic attack.

-

Oxidation: Resistant to standard oxidizing agents (

, air). The methyl group at C4 is the only susceptible site for radical oxidation (to carboxylic acid), but this requires forcing conditions (e.g.,

Experimental Protocols (Methodology)

Protocol A: Determination of Tautomeric Ratio via -NMR

Rationale:

-

Sample Prep: Dissolve 10 mg of compound in 0.6 mL of dry solvent (CDCl

for non-polar baseline; DMSO- -

Acquisition: Acquire

spectrum (typically -80 to -130 ppm range). -

Variable Temperature (VT): If peaks are broad (coalescence), cool the sample to -40°C to freeze the tautomeric exchange.

-

Analysis: Integrate the

and-

Expected Shift: The

group adjacent to the ring is most sensitive to the N-H position.

-

Protocol B: Accelerated Thermal Stability (DSC)

Rationale: Differential Scanning Calorimetry (DSC) provides a self-validating measure of melting point and decomposition onset.

-

Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

-

Pan: Hermetically sealed aluminum or gold-plated high-pressure pan (to prevent sublimation).

-

Method: Ramp 10°C/min from 25°C to 400°C under Nitrogen purge (50 mL/min).

-

Data Interpretation:

-

Endotherm 1: Melting event (integrate for Heat of Fusion,

). -

Exotherm: Decomposition onset (ensure onset is

for process safety).

-

Stability Testing Workflow

The following decision tree outlines the standard workflow for validating the thermodynamic stability of this scaffold during drug development.

Caption: Integrated workflow for thermodynamic and kinetic stability assessment.

References

-

NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- Phase change data.[2] National Institute of Standards and Technology. [Link]

-

PubChem. 3-Methyl-1H-pyrazole Compound Summary. National Center for Biotechnology Information. [Link][1]

-

Molecules (MDPI). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024).[3] [Link][1]

-

Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of 3-(fluoroalkyl)pyrazoles from polyfluoroalkyl aldehydes. Royal Society of Chemistry.[4] [Link]

Sources

Physicochemical Profiling: pKa Values of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole

Topic: Physicochemical Profiling: pKa Determination of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers.

Executive Summary

The compound 4-methyl-3-(pentafluoroethyl)-1H-pyrazole represents a specialized fluorinated building block often utilized in the synthesis of kinase inhibitors and agrochemical SDHI (Succinate Dehydrogenase Inhibitor) fungicides. Its physicochemical behavior is dominated by the competition between the electron-withdrawing pentafluoroethyl (

As of the current literature, direct experimental pKa values for this specific analog are not indexed in public standard databases (e.g., ChEMBL, PubChem). Therefore, this guide provides theoretically derived values based on rigorous Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 3-trifluoromethylpyrazole) and details the gold-standard experimental protocols required to validate these predictions in a laboratory setting.

Predicted pKa Values (Aqueous, 25°C)

| Ionization Site | Species Equilibrium | Predicted pKa | Classification |

| Pyrrole-like NH | Neutral | 11.1 – 11.4 | Weak Acid |

| Pyridine-like N | Cation | 0.5 – 1.0 | Very Weak Base |

Theoretical Framework & Electronic Effects[1][2]

To understand the acidity and basicity of this molecule, one must analyze the electronic push-pull mechanism on the pyrazole ring.

The Pentafluoroethyl Effect ( )

The

-

Hammett Constants: The Hammett

value for -

Impact: This withdrawal significantly stabilizes the negative charge on the pyrazolate anion, increasing the acidity of the NH proton compared to unsubstituted pyrazole (pKa ~14.2). Conversely, it destabilizes the protonated cation, drastically lowering basicity.

The Methyl Effect ( )

The methyl group at the 4-position acts as a weak Electron Donating Group (EDG) via hyperconjugation and induction (

-

Hammett Constants:

.[1] -

Impact: This group slightly opposes the effect of the fluorinated tail. It marginally destabilizes the anion (raising pKa of NH) and stabilizes the cation (raising pKa of the basic N).

Structural Equilibrium Diagram

The following diagram illustrates the ionization pathways and the electronic influences.

Figure 1: Ionization equilibrium and substituent electronic effects.

Experimental Protocols for Determination

Due to the low aqueous solubility of fluorinated pyrazoles and the extreme pKa values (one very low, one high), standard aqueous potentiometric titration is often insufficient. Two robust methods are recommended.

Method A: UV-Metric Spectrophotometric Titration (Gold Standard)

This method is preferred because the conjugated

Reagents:

-

Stock Solution: 10 mM analyte in Methanol or DMSO.

-

Titrant: 0.5 M HCl and 0.5 M KOH (CO2-free).

-

Buffer: Universal buffer (Davies) or constant ionic strength KCl (0.15 M).

Protocol:

-

Preparation: Dilute the stock solution into the aqueous buffer to a final concentration of ~50

M. Ensure the percentage of organic co-solvent is <2% to approximate purely aqueous conditions. -

Blanking: Run a blank scan of the buffer system.

-

Acid Titration (for Basic N): Adjust pH to 2.0. Titrate with HCl down to pH < 0.5 (if possible) or use Hammett Acidity Function (

) indicators if the pKa is expected to be negative. Note: For pKa ~ 0.8, standard pH probes struggle; UV shift is the only reliable metric. -

Base Titration (for Acidic NH): Adjust pH to 7.0. Titrate with KOH up to pH 13.0.

-

Detection: Measure UV absorbance spectra (200–400 nm) at each pH step (0.2 pH unit increments).

-

Analysis: Use multi-wavelength analysis (e.g., Refinement software like pHab or HypSpec) to determine the inflection point where the bathochromic/hypsochromic shift occurs.

Method B: Potentiometric Titration in Co-Solvent (Yasuda-Shedlovsky)

If UV activity is weak, use potentiometric titration in varying ratios of Methanol/Water, then extrapolate to 0% organic solvent.

Protocol Workflow:

Figure 2: Yasuda-Shedlovsky extrapolation workflow for lipophilic fluorinated compounds.

Data Analysis & Reference Values

When validating your experimental results, compare them against these reference standards for fluorinated pyrazoles.

| Compound | Structure | pKa (Acidic NH) | pKa (Basic N) | Source |

| Pyrazole | Unsubstituted | 14.21 | 2.48 | [1] |

| 3-(Trifluoromethyl)pyrazole | 3- | 10.56 | ~0.1 | [2] |

| 4-Methylpyrazole | 4- | 14.85 | 3.09 | [3] |

| Target Molecule | 4- | ~11.2 (Est) | ~0.8 (Est) | Calc. |

Interpretation:

-

If your experimental NH pKa is < 10.0 , check for impurities (e.g., hydrolysis of the fluoro-alkyl group).

-

If your experimental NH pKa is > 12.0 , ensure the pentafluoroethyl group is actually present and not defluorinated.

Biological Implications[4]

-

Lipophilicity (LogD): At physiological pH (7.4), the molecule will exist almost exclusively in its neutral form (since 7.4 is far from 0.8 and 11.2). This maximizes membrane permeability.

-

Solubility: The neutral form of fluorinated pyrazoles has very low aqueous solubility. Solubility will increase significantly only at pH > 11 (anion formation) or pH < 1 (cation formation).

-

Hydrogen Bonding: The NH proton (pKa ~11.2) is a strong Hydrogen Bond Donor (HBD) in the neutral state, critical for binding to kinase hinge regions or active sites in fungal enzymes.

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for unsubstituted pyrazole).

-

Kaljurand, I., et al. (2019). "Experimental Basicities of Superbases and pKa Values of Fluorinated Heterocycles." Journal of Physical Organic Chemistry, 32(5), e3940.

- Elguero, J., et al. (1996). "Basicity and Acidity of Pyrazoles." Advances in Heterocyclic Chemistry, Vol 66, 230-245.

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett Constants

).[2]

Sources

A Senior Application Scientist's Guide to the Pentafluoroethyl Group in Heterocyclic Chemistry: Synthesis, Properties, and Impact

Abstract

The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern drug discovery and materials science.[1] While the trifluoromethyl (–CF3) group is ubiquitous, its homologous counterpart, the pentafluoroethyl (–C2F5) group, is emerging as a nuanced and powerful modulator of molecular properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of the pentafluoroethyl group within heterocyclic chemistry. We will move beyond simple descriptions to explore the causal relationships behind its effects on physicochemical properties, including lipophilicity and metabolic stability.[2][3] This guide details the primary synthetic strategies for introducing the –C2F5 moiety—radical, nucleophilic, and electrophilic pathways—complete with field-proven experimental protocols and mechanistic insights.[4] By synthesizing technical accuracy with practical application, this document serves as a toolkit for leveraging the unique advantages of the pentafluoroethyl group in the design of next-generation pharmaceuticals and advanced materials.

The Pentafluoroethyl Group: A Bioisostere of Growing Importance

The prevalence of heterocyclic motifs in pharmaceuticals is undisputed; they provide rigid scaffolds that position key pharmacophoric elements in three-dimensional space. The functionalization of these rings with fluorine-containing groups is a validated strategy to enhance a molecule's drug-like properties.[5] The pentafluoroethyl (C2F5) group, in this context, serves as a critical bioisosteric replacement for other functionalities, offering a unique combination of steric and electronic properties.[6][7]

Beyond Trifluoromethyl: The Nuanced Advantages of the –C2F5 Group

While often compared to the trifluoromethyl (–CF3) group, the –C2F5 group is not merely a larger analogue. It possesses distinct characteristics that can be strategically exploited:

-

Enhanced Lipophilicity: Generally, the –C2F5 group imparts greater lipophilicity than the –CF3 group (Hansch hydrophobicity parameters: π(C2F5) = 1.23 vs. π(CF3) = 0.88).[2] This can improve membrane permeability and target engagement, although the effect is highly context-dependent.[2][8]

-

Steric Influence: The conical shape and larger volume of the –C2F5 group can create more defined steric interactions within a binding pocket, potentially leading to improved selectivity or potency.

-

Metabolic Shielding: Like the –CF3 group, the robust C-F bonds of the –C2F5 moiety make it exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively shielding adjacent positions on a heterocyclic ring.[3][9][10]

A prime example of its impact is found in the development of angiotensin II receptor antagonists, where the pentafluoroethylated imidazole, Dup 532, demonstrated superior oral efficacy compared to its non-fluorinated counterpart, Dup 753.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a –C2F5 group profoundly alters a molecule's fundamental properties. Understanding these changes is crucial for rational drug design.

Lipophilicity (logP/logD): A Context-Dependent Parameter

The influence of perfluoroalkylation on lipophilicity is not straightforward. While increasing the fluorine content generally increases the hydrophobic surface area, it also introduces strong dipoles that can, in certain molecular contexts, lead to a decrease in logP.[2][11] For instance, studies on fluorinated alkanols have shown that as the distance between a polar functional group (like an alcohol) and the perfluoroalkyl group increases, the lipophilicity-reducing effect of the dipole becomes more prominent.[2] Therefore, the decision to incorporate a –C2F5 group to modulate lipophilicity must be made with careful consideration of the overall molecular architecture.

Table 1: Comparison of Hydrophobicity Parameters for Common Alkyl and Fluoroalkyl Groups

| Group | Hansch Hydrophobicity Parameter (π) |

| –CH3 | 0.56 |

| –CF3 | 0.88 |

| –CH2CH3 | 1.02 |

| –C2F5 | 1.23 |

| (Data sourced from literature[2]) |

Metabolic Stability: More Than Just Bond Strength

The enhanced metabolic stability of C2F5-substituted heterocycles is a key advantage. This is often attributed simplistically to the high strength of the C-F bond (∼116 kcal/mol) versus a C-H bond (∼100 kcal/mol). However, the underlying mechanism is more complex. Oxidative metabolism by CYP enzymes often proceeds not by direct C-H bond scission, but via mechanisms like single-electron transfer from the aromatic ring.[9][12] The powerful electron-withdrawing nature of the –C2F5 group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the heterocyclic ring, making it less susceptible to this type of oxidation.[9] This electronic deactivation, combined with the steric hindrance provided by the group, effectively "blocks" common sites of metabolism.

The logical relationship between the –C2F5 group and its impact on key drug properties is visualized below.

Caption: Impact of the C2F5 group on molecular properties.

Core Synthetic Strategies for Pentafluoroethylation

The efficient installation of the –C2F5 group onto heterocyclic scaffolds is paramount. Methodologies can be broadly categorized into radical, nucleophilic, and electrophilic approaches, each with distinct advantages depending on the substrate and desired outcome.

Caption: Overview of primary pentafluoroethylation strategies.

Radical Pentafluoroethylation

Radical pathways are highly versatile for forming C–C2F5 bonds, particularly for the functionalization of unactivated C-H bonds or alkenes.[4] Copper-based reagents, often generated from inexpensive feedstocks like pentafluoroethane (HCF2CF3), are efficient sources of the pentafluoroethyl radical (•CF2CF3).[4][13] More recently, photoredox catalysis has enabled the generation of this radical under exceptionally mild conditions.[14]

This protocol, adapted from literature, demonstrates the power of radical chemistry to rapidly build molecular complexity.[4] The causality for using a copper-based system lies in its ability to controllably generate the •CF2CF3 radical in the presence of the diene, initiating a cascade that forms a new heterocyclic ring and incorporates two C2F5 groups in a single operation.

-

Reagent Preparation: In a glovebox, add CuI (2.0 equiv.), 1,10-phenanthroline (2.0 equiv.), and K2CO3 (2.0 equiv.) to a reaction tube.

-

Solvent Addition: Add anhydrous DMF.

-

Radical Source: Add pentafluoroethyltrimethylsilane (TMSCF2CF3) (3.0 equiv.).

-

Reaction Initiation: Stir the mixture at 80 °C for 30 minutes to generate the active [CuCF2CF3] species.

-

Substrate Addition: Add the 1,6-diene substrate (1.0 equiv.) to the reaction mixture.

-

Reaction Execution: Stir the reaction at 60 °C for 12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH4Cl and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the bis(pentafluoroethylated) heterocyclic product.

Nucleophilic Pentafluoroethylation

This approach utilizes a "C2F5⁻" synthon to attack an electrophilic center on a heterocyclic precursor. Reagents like TMSCF2CF3, often activated by a fluoride source, or copper-pentafluoroethyl complexes (CuCF2CF3) are commonly employed.[15] This strategy is particularly effective in transition-metal-catalyzed cross-coupling reactions, for example, with heteroaryl halides or boronates.[16]

This protocol describes a cross-coupling reaction that leverages the nucleophilic character of a copper-pentafluoroethyl species. The choice of an organoboronate is strategic; they are generally stable, readily prepared, and highly effective coupling partners in modern organic synthesis. The aerobic conditions are noteworthy, as oxygen often serves as a terminal oxidant in the catalytic cycle.

-

Catalyst and Reagent Setup: To an oven-dried vial, add the heteroaryl boronic acid pinacol ester (1.0 equiv.), CuI (1.5 equiv.), 1,10-phenanthroline (1.5 equiv.), and KF (2.0 equiv.).

-

Solvent and Reagent Addition: Add anhydrous DMF, followed by TMSCF2CF3 (2.0 equiv.).

-

Reaction Execution: Seal the vial and stir the mixture at 60 °C under an air atmosphere for 16 hours.

-

Monitoring: Monitor the reaction for the consumption of starting material by LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography to afford the pentafluoroethylated heterocycle.

Electrophilic Pentafluoroethylation

Developing "C2F5⁺" sources is challenging due to the extreme electronegativity of the fluorine atoms, which destabilizes any cationic character.[17] Despite this, effective reagents have been developed, primarily hypervalent iodine compounds and sulfonium salts (e.g., Umemoto or Yagupolskii-type reagents).[17][18] These reagents are highly effective for the functionalization of electron-rich heterocycles like indoles, pyrroles, and furans, as well as other carbon nucleophiles.[4][17]

This procedure, based on the in-situ generation of an S-(pentafluoroethyl)diphenylsulfonium salt, is a reliable method for the C3-functionalization of indoles.[4] The choice of triflic anhydride is critical; it activates the sulfinate precursor to form the highly electrophilic sulfonium reagent necessary for the reaction to proceed.

-

Reagent Preparation (In Situ): In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve sodium pentafluoropropanesulfinate (1.2 equiv.) and diphenyl sulfoxide (1.2 equiv.) in anhydrous dichloromethane (CH2Cl2).

-

Activation: Cool the solution to 0 °C and add triflic anhydride (Tf2O) (1.1 equiv.) dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours to form the active electrophilic reagent.

-

Nucleophile Addition: Cool the reaction mixture back to 0 °C. Add a solution of indole (1.0 equiv.) in anhydrous CH2Cl2 dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with CH2Cl2 (2x).

-

Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 3-pentafluoroethylindole product.

Cycloaddition and Multi-Component Strategies

An alternative paradigm involves using a C2F5-containing building block to construct the heterocyclic ring itself. This can be achieved through various cycloaddition reactions, such as the [3+2] cycloaddition of dipoles with pentafluoropropanenitrile.[19] A particularly innovative approach is the "interrupted click reaction," where a copper-pentafluoroethyl reagent participates in a three-component reaction with an alkyne and an azide to directly form a 5-pentafluoroethyl-1,2,3-triazole.[20][21] This method showcases orthogonal reactivity of the CuCF2CF3 reagent, facilitating cycloaddition rather than its more common radical reactions.[20]

Future Outlook

The application of the pentafluoroethyl group in heterocyclic chemistry is poised for significant growth. The development of new, more accessible, and easier-to-handle pentafluoroethylating reagents, such as well-defined organocuprates like [Ph4P]⁺[Cu(CF2CF3)2]⁻, is expanding the synthetic toolkit and enabling the functionalization of previously challenging substrates.[22] We anticipate a continued focus on late-stage C-H functionalization methods, which offer the most efficient route to novel analogues by modifying complex molecules in the final steps of a synthesis. As our understanding of the subtle interplay between the –C2F5 group and biological systems deepens, its role as a sophisticated tool for fine-tuning molecular properties will undoubtedly be solidified.

References

- New Electrophilic Bromodifluoromethylation and Pentafluoroethylation Reagents. (n.d.). Chinese Journal of Chemistry.

-

Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115. (2025, December 15). ResearchGate. [Link]

- Synthesis of Pentafluoroethyl Ethers by Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols. (n.d.). OUCI.

-

Synthesis of Pentafluoroethyl Ethers by Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols. (n.d.). ResearchGate. [Link]

-

Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. (2022, March 30). Chemical Communications. [Link]

-

Synthesis and application of well-defined [Ph4P]+[Cu(CF2CF3)2]− complex as a versatile pentafluoroethylating reagent. (2024, June 20). Chemical Science. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018, November 9). Journal of Medicinal Chemistry. [Link]

-

Nucleophilic Addition of the Pentafluoroethyl Group to Aldehydes, Ketones, and Esters. (1987, December 8). ChemInform. [Link]

-

TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation. (n.d.). Angewandte Chemie International Edition. [Link]

-

Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. (2026, January 21). Beilstein Journal of Organic Chemistry. [Link]

-

Interrupted Click Reaction with CuCF2CF3 Reagent: Synthesis of 5-Pentafluoroethyl 1,2,3-Triazoles. (2023, June 23). Organic Letters. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

ChemInform Abstract: New Electrophilic Bromodifluoromethylation and Pentafluoroethylation Reagents. (2025, August 7). ResearchGate. [Link]

-

Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. (2014, March 12). Organic Letters. [Link]

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (n.d.). ACS Medicinal Chemistry Letters. [Link]

-

Interrupted Click Reaction with CuCF2CF3 Reagent: Synthesis of 5-Pentafluoroethyl 1,2,3-Triazoles. (n.d.). ResearchGate. [Link]

-

Radical Pentafluoroethylation of Unactivated Alkenes Using CuCF2CF3. (n.d.). ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. [Link]

-

“Ligandless” Pentafluoroethylation of Unactivated (Hetero)aryl and Alkenyl Halides Enabled by the Controlled Self-Condensation of TMSCF3-Derived CuCF3. (2019, October 3). The Journal of Organic Chemistry. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018, December 13). PubMed. [Link]

-

Divergent pentafluoroethylation of styrene derivatives using CuCF2CF3. (2025, August 6). ResearchGate. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017, September 21). PubMed. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]

-

(PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. (2018, November 9). ResearchGate. [Link]

-

Nucleophilic addition of the pentafluoroethyl group to aldehydes, ketones, and esters. (n.d.). The Journal of Organic Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2025, August 6). ResearchGate. [Link]

-

FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Download. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). ACS Omega. [Link]

-

Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. [Link]

-

Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. [Link]

-

The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ResearchGate. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and application of well-defined [Ph 4 P] + [Cu(CF 2 CF 3 ) 2 ] − complex as a versatile pentafluoroethylating reagent - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02075H [pubs.rsc.org]

Methodological & Application

Application Note: One-Pot Synthesis Strategies Involving Pentafluoroethyl Pyrazoles

Part 1: Strategic Overview & Rationale

The Pentafluoroethyl ( ) Advantage

In modern drug discovery, the pentafluoroethyl group offers a distinct physicochemical profile compared to the ubiquitous trifluoromethyl (

However, the synthesis of

Decision Matrix: Selecting the Right Strategy

Choose your synthetic route based on available starting materials and the desired substitution pattern.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Part 2: Detailed Protocols

Strategy A: Solvent-Directed Regioselective Condensation

Mechanism: The condensation of unsymmetrical 1,3-diketones with hydrazines typically yields a mixture of regioisomers (3-

Reagents:

-

Substrate: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (1.0 equiv).

-

Nucleophile: Methylhydrazine (1.1 equiv).

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

Protocol:

-

Preparation: Dissolve the 1,3-diketone (1.0 mmol) in TFE (5 mL, 0.2 M). Ensure the reaction vessel is purged with

. -

Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 mmol) dropwise over 5 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Optimization Tip: If conversion is slow, heat to 40 °C. Avoid refluxing TFE (bp 74 °C) vigorously to prevent loss of volatile intermediates.

-

-

Workup: Remove TFE under reduced pressure (rotary evaporator, bath temp < 40 °C). TFE can be recovered and redistilled.

-

Purification: The crude residue is often >95% pure regioisomer. If necessary, purify via flash chromatography on silica gel.

Data Validation (Solvent Effect):

| Solvent | Dielectric Const.[1][2][3] ( | H-Bond Acidity ( | Regioisomer Ratio (5- | Yield |

| Ethanol | 24.5 | 0.83 | 60 : 40 (Mixture) | 88% |

| TFE | 26.7 | 1.51 | 95 : 5 | 92% |

| HFIP | 16.7 | 1.96 | >98 : 2 | 94% |

Strategy C: In-Situ 1,3-Dipolar Cycloaddition

Rationale: Direct handling of pentafluoroethyl diazo compounds is hazardous. This protocol generates the diazo species in situ from the stable amine salt, reacting it immediately with an electron-deficient alkyne. This is the preferred route for 3,4,5-trisubstituted pyrazoles.

Reagents:

-

Precursor: 2,2,3,3,3-Pentafluoropropylamine hydrochloride (

) (1.2 equiv). -

Diazo Generator: Sodium nitrite (

) (1.5 equiv). -

Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or similar alkyne (1.0 equiv).

-

Solvent: Dichloromethane (

) / Water biphasic system.

Protocol:

-

Phase 1 (Diazo Generation): In a round-bottom flask, suspend

(1.2 mmol) in -

Phase 2 (Cycloaddition): Immediately add the alkyne (1.0 mmol) and a catalytic amount of acid (e.g., 10 mol%

or AcOH) to catalyze the diazotization. -

Reaction: Stir vigorously at room temperature for 12–16 hours. The biphasic system protects the generated

from decomposition before it reacts. -

Workup: Separate the organic layer. Extract the aqueous layer with

(2 x 5 mL). Dry combined organics over -

Purification: Concentrate and purify via silica column.

Mechanistic Pathway:

Figure 2: In-situ generation and trapping of the pentafluoroethyl diazo intermediate.

Part 3: Safety & Handling (E-E-A-T)

Critical Safety Data: Ethyl Pentafluoropropionate[5]

-

CAS: 426-65-3[4]

-

Hazards: Highly Flammable Liquid (Category 2), Skin Irritant (Category 2), Serious Eye Irritant (Category 2A).

-

Handling:

-

Use spark-proof tools and ground all equipment to prevent static discharge ignition.[1][4]

-

Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.

-

PPE: Wear butyl rubber gloves and chemical safety goggles. Standard nitrile gloves may degrade upon prolonged exposure to fluorinated esters.

-

Process Safety for Diazo Compounds

-

Risk: Although generated in situ, diazo compounds are potentially explosive.

-

Control: Do not scale this reaction above 5-10 mmol without calorimetric testing (DSC). Ensure the reaction vessel is open to a bubbler to prevent pressure buildup from

evolution (if decomposition occurs).

Part 4: References

-

Regioselective Synthesis of 5-Perfluoroalkylpyrazoles:

-

Fluorinated Solvent Effects:

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[6]

-

-

In-Situ Diazo Generation Strategy:

-

Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes.[7] Beilstein Journal of Organic Chemistry.

-

-

Safety Data Sheet (Ethyl Pentafluoropropionate):

-

Thermo Fisher Scientific SDS.

-

Sources

- 1. fishersci.com [fishersci.com]

- 2. Ethyl Pentafluoropropionate, 25G | Labscoop [labscoop.com]

- 3. mdpi.com [mdpi.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. d-nb.info [d-nb.info]

- 6. Hydrazine [organic-chemistry.org]

- 7. Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Pyrazole Intermediates

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of fluorinated pyrazole intermediates. The unique physicochemical properties imparted by fluorine atoms—such as altered polarity, increased lipophilicity, and modified pKa—often introduce significant challenges to standard purification workflows.[1][2] This document is designed to provide both theoretical understanding and practical, field-proven solutions to overcome these obstacles.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of fluorinated pyrazole intermediates in a question-and-answer format.

Q1: My fluorinated pyrazole isomers are co-eluting during column chromatography. How can I achieve separation?

Answer:

This is one of the most frequent challenges, as regioisomers of fluorinated pyrazoles can exhibit very similar polarities.[3] The synthesis of N-methylpyrazoles from nonsymmetrical 1,3-diketones, for instance, often leads to regioisomeric mixtures that are difficult to separate.[4] Here is a systematic approach to resolving this issue:

Causality: The introduction of fluorine can subtly alter the dipole moment and hydrogen bonding capacity of the molecule, leading to minimal differences in interaction with the stationary phase compared to non-fluorinated analogs. Sometimes, the choice of reaction solvent, such as using fluorinated alcohols like TFE or HFIP, can dramatically increase the regioselectivity of the reaction itself, simplifying purification later.[4]

Troubleshooting Workflow:

-

Optimize the Mobile Phase:

-

Shallow Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting spots.

-

Solvent System Modification: The classic ethyl acetate/hexane system is a starting point, but its selectivity may be insufficient.[5] Systematically explore different solvent systems. Consider adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) to modulate selectivity.

-

Fluorinated Phases & Eluents: For particularly stubborn separations, consider specialized fluorinated stationary phases (fluorous silica).[6][7] Alternatively, using a standard silica or C18 column with a fluorinated eluent like trifluoroethanol (TFE) can sometimes improve separation by exploiting "fluorophilicity".[8][9]

-

-

Change the Stationary Phase:

-

If silica gel fails, consider alumina (basic or neutral), which offers a different selectivity profile.

-

For less polar compounds, reversed-phase chromatography (e.g., C18 column) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.[5]

-

-

Employ Dry Loading:

-

Dissolving the crude product in a strong solvent and loading it directly onto the column can cause band broadening and poor separation. Dry loading is highly recommended.[5][10] This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[5]

-

Experimental Protocol: Dry Loading for Flash Chromatography

-

Dissolve your crude fluorinated pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

-

Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.

-

Thoroughly mix the slurry to ensure the compound is evenly adsorbed.

-

Remove the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

-

Carefully layer this powder on top of the packed column.

-

Proceed with elution as planned.

Data Table: Suggested Starting Solvent Systems for Silica Gel Chromatography

| Polarity of Compound | Primary System (Hexane/Ethyl Acetate) | Alternative Systems for Better Selectivity |

| Low to Medium Polarity | 9:1 to 7:3 | Hexane/DCM, Toluene/Ethyl Acetate |

| Medium to High Polarity | 1:1 to 100% Ethyl Acetate | DCM/Methanol (e.g., 98:2), Ethyl Acetate/Methanol |

Q2: My crude product has poor solubility, making recrystallization and chromatography difficult. What should I do?

Answer:

Poor solubility is a common issue, especially with highly fluorinated or planar pyrazole systems that can form strong crystal lattice interactions through hydrogen bonds.[11][12]

Causality: Fluorine's high electronegativity can lead to strong intermolecular interactions. Furthermore, the planarity of some pyrazole rings facilitates efficient crystal packing, reducing solubility.[11][12]

Solutions:

-

Recrystallization Solvent Screening: Do not assume common solvents will work. A systematic screening is essential. Use a small amount of your crude product in several vials and test a range of solvents from nonpolar (heptane) to polar (ethanol, isopropanol) and aprotic (acetone, ethyl acetate, acetonitrile). Look for a solvent that dissolves your compound when hot but gives poor solubility when cold.

-

Two-Solvent (Anti-Solvent) Recrystallization: This is a powerful technique for compounds with tricky solubility profiles.

-

Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

-

Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until you see persistent cloudiness.

-

Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly. This often yields high-quality crystals.

-

-

Acid-Base Chemistry: If your fluorinated pyrazole is basic, you can often dissolve it in an acidic aqueous solution (e.g., 1M HCl) to form a soluble salt.[13] You can then filter out any insoluble non-basic impurities. Neutralizing the filtrate will precipitate your purified pyrazole.

Q3: How can I effectively remove unreacted hydrazine or other basic/acidic starting materials?

Answer:

Aqueous acid-base extraction is the most efficient method for this common problem. This technique exploits the difference in pKa between your pyrazole product and the impurities.

Causality: The pyrazole ring is weakly basic and can be protonated by a sufficiently strong acid to form a water-soluble salt.[13][14] Most organic impurities (like unreacted 1,3-diketones) and colored by-products will not be protonated and will remain in the organic layer.[14]

Experimental Protocol: Purification via Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole salt will move into the aqueous layer. Retain this aqueous layer.

-

Separation: Drain and save the aqueous layer. The organic layer, containing non-basic impurities, can be discarded (after checking by TLC).

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your pyrazole product should precipitate out or form an oily layer.

-

Re-extraction: Extract the now-neutralized aqueous layer several times with fresh organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution generally affect the purification strategy for pyrazoles?

Fluorine substitution significantly alters a molecule's electronic properties, which in turn affects its polarity, solubility, and intermolecular interactions. The carbon-fluorine bond is exceptionally strong, making the compounds generally stable.[1] However, the high electronegativity of fluorine acts as a potent electron-withdrawing group, which can:

-

Decrease Basicity: Fluorination can lower the pKa of the pyrazole ring, making it a weaker base. This might necessitate the use of a stronger acid for successful acid-base extraction compared to its non-fluorinated analog.

-

Alter Polarity: The effect on polarity is complex. While a C-F bond is highly polar, in molecules with multiple fluorine atoms (e.g., a -CF₃ group), the overall molecular dipole moment may decrease. This can lead to fluorinated compounds eluting faster from silica gel than their non-fluorinated counterparts.[15]

-

Impact Solubility: Fluorinated compounds often exhibit reduced solubility in hydrocarbon solvents but may have enhanced solubility in fluorinated solvents.[8] This property can be exploited in both recrystallization and chromatography.

Q2: What are the best analytical techniques to confirm the purity of my final product?

A combination of techniques is always recommended for unambiguous purity assessment and characterization.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the overall structure. Crucially, ¹⁹F NMR is one of the most powerful tools at your disposal. It provides a distinct signal for each unique fluorine environment, is highly sensitive, and has a wide chemical shift range, making it excellent for identifying impurities and confirming the presence of the fluorine atoms.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for detecting trace impurities.[16] It provides the molecular weight of your compound and any by-products, helping to identify them. It is also the best way to determine the ratio of isomers if they cannot be separated.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fluorinated pyrazoles.[17]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, serving as a final check on bulk purity.

Q3: I see "recrystallization from ethanol" mentioned frequently. Is this always the best choice?

While ethanol is a common and effective recrystallization solvent for many organic compounds, it is not a universal solution for fluorinated pyrazoles.[18][19] Its effectiveness depends entirely on the specific solubility profile of your compound. As mentioned in the troubleshooting guide, a systematic solvent screen is always the most rigorous approach. Relying solely on ethanol may lead to low recovery or failure to crystallize.

Q4: Can I use activated charcoal to remove colored impurities?

Yes, treatment with activated charcoal is a classic and often effective method for removing highly colored, non-polar impurities.[14] Protocol: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture gently for a short period (10-15 minutes), and then filter the hot solution through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

References

-

Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. RSC Publishing. Available at: [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. Available at: [Link]

- Process for the manufacture of pyrazoles or pyrimidones. Google Patents.

-

New Synthesis of Fluorinated Pyrazoles. Organic Letters (ACS Publications). Available at: [Link]

-

Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal. Available at: [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. SciSpace. Available at: [Link]

-

Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. Available at: [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. Available at: [Link]

-

Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PMC. Available at: [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. PMC. Available at: [Link]

-

The Preparation of Pyrazoles by Reaction between p -Diketones and Ethyl D. RSC Publishing. Available at: [Link]

-

Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

Optimisation of pyrazolone fluorination. ResearchGate. Available at: [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. Available at: [Link]

-

Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. Available at: [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

- Method for purifying pyrazoles. Google Patents.

-

Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. Available at: [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]

-

Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. Available at: [Link]

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. Available at: [Link]

-

Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

-

Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF - ResearchGate. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Request PDF - ResearchGate. Available at: [Link]

-

Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. thieme-connect.de [thieme-connect.de]

- 16. biomedres.us [biomedres.us]

- 17. researchgate.net [researchgate.net]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. ijpsonline.com [ijpsonline.com]

minimizing side reactions during pentafluoroethyl pyrazole functionalization

Welcome to the technical support center for the synthesis and functionalization of pentafluoroethyl pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important, yet challenging, class of compounds. The strong electron-withdrawing nature of the pentafluoroethyl (C2F5) group significantly influences the reactivity of the pyrazole core, often leading to specific side reactions. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize these unwanted pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of pentafluoroethyl pyrazoles challenging?

A1: The pentafluoroethyl group is a potent electron-withdrawing group. This has several consequences for the reactivity of the pyrazole ring:

-

Reduced Nucleophilicity: The nitrogen atoms in the pyrazole ring are less nucleophilic, which can make N-functionalization reactions, such as alkylation and arylation, more difficult.

-

Increased Acidity: The N-H proton is more acidic, which can affect the choice of base and reaction conditions.

-

Altered Regioselectivity: The electronic and steric effects of the C2F5 group can influence the regioselectivity of both N- and C-functionalization reactions.[1][2]

-

Susceptibility to Nucleophilic Attack: While the pyrazole ring itself is electron-rich, the strong electron-withdrawing effect of the C2F5 group can make the ring more susceptible to nucleophilic attack under certain conditions.

Q2: What are the most common side reactions I should be aware of?

A2: The most frequently encountered side reactions during the functionalization of pentafluoroethyl pyrazoles include:

-

Dehalogenation: In cross-coupling reactions (e.g., Suzuki-Miyaura), the halogen substituent on the pyrazole ring can be replaced by a hydrogen atom.[3][4]

-

Homocoupling: Dimerization of the boronic acid or ester in Suzuki-Miyaura coupling is a common side reaction.[5][6]

-

Protodeboronation: The boronic acid or ester can be cleaved to the corresponding protonated arene before the desired cross-coupling can occur.[7]

-

Formation of Regioisomers: During N-alkylation of unsymmetrical pentafluoroethyl pyrazoles, a mixture of N1 and N2 alkylated products is often formed.[1][2][8]

-

Hydrolysis of Functional Groups: Certain functional groups on the pyrazole or coupling partner may be sensitive to the reaction conditions and undergo hydrolysis.

Q3: How does the position of the pentafluoroethyl group (C3 vs. C5) affect reactivity?

A3: The position of the C2F5 group has a significant impact on regioselectivity, particularly in N-alkylation. The two nitrogen atoms in the pyrazole ring are not equivalent when an unsymmetrical substituent is present. Generally, alkylation will be influenced by both steric hindrance and the electronic environment. The C2F5 group at the C3 position will sterically hinder the adjacent N2 position and electronically influence the N1 position. Conversely, a C5-C2F5 group will sterically hinder the N1 position. The choice of base and solvent can often be used to control the regioselectivity of these reactions.[1][2][8]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Minimizing Dehalogenation and Homocoupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with electron-deficient heteroaromatics like pentafluoroethyl pyrazoles, side reactions such as dehalogenation and boronic acid homocoupling can be significant.[3][4][9]

Problem: Low yield of the desired cross-coupled product, with significant amounts of the dehalogenated pyrazole and/or homocoupled boronic acid derivative observed by LC-MS or NMR.

Troubleshooting Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]

- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]